Lipophilicity (LogP) Comparison: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid vs. Closest Analogs
The target compound exhibits a calculated LogP of 3.64, which is significantly higher than its closest analogs, indicating enhanced membrane permeability and a different pharmacokinetic profile. This differentiation is critical for applications where increased lipophilicity is desired, such as crossing the blood-brain barrier . In contrast, 3-chloro-5-methoxybenzoic acid (the core without a 4-substituent) has a LogP ranging from 2.05 to 3.26 [1][2], and the 4-hydroxy analog (3-chloro-4-hydroxy-5-methoxybenzoic acid) has a much lower LogP of 1.75 . The presence of the 4-benzyloxy group contributes a substantial increase in lipophilicity compared to both the unsubstituted and hydroxy-substituted analogs.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.64 |
| Comparator Or Baseline | 3-chloro-5-methoxybenzoic acid (LogP = 2.05 - 3.26); 3-chloro-4-hydroxy-5-methoxybenzoic acid (LogP = 1.75); 4-(benzyloxy)benzoic acid (LogP = 2.96 - 3.37) |
| Quantified Difference | ΔLogP = +0.27 to +1.59 (compared to 3-chloro-5-methoxybenzoic acid); ΔLogP = +1.89 (compared to 3-chloro-4-hydroxy-5-methoxybenzoic acid) |
| Conditions | Predicted values from ACD/Labs Percepta Platform or similar in silico models; data compiled from vendor technical datasheets. |
Why This Matters
Higher LogP predicts improved membrane permeability, which is a key parameter for optimizing compound properties in drug discovery and agrochemical development.
- [1] BOC Sciences. (n.d.). 3-Chloro-5-methoxybenzoic acid, CAS 82477-67-6. View Source
- [2] ChemSrc. (2018). 3-Chloro-5-methoxybenzoic acid (CAS 82477-67-6). View Source
